Coumarin, 4-methylamino-3-nitro-
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Overview
Description
Coumarin, 4-methylamino-3-nitro- is a chemical compound that has gained significant attention in recent years due to its potential use in various scientific research applications. This compound belongs to the coumarin family and is widely used in the pharmaceutical and chemical industry.
Mechanism Of Action
The mechanism of action of Coumarin, 4-methylamino-3-nitro- is not fully understood. However, it is believed to interact with metal ions such as copper, zinc, and iron through chelation. This interaction results in the formation of a complex that exhibits fluorescence properties. Additionally, Coumarin, 4-methylamino-3-nitro- has been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.
Biochemical And Physiological Effects
Coumarin, 4-methylamino-3-nitro- has been shown to have various biochemical and physiological effects. It has been shown to exhibit antibacterial and antifungal activity against various microorganisms. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Coumarin, 4-methylamino-3-nitro- has also been shown to exhibit anticoagulant activity by inhibiting the activity of thrombin.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Coumarin, 4-methylamino-3-nitro- in lab experiments is its fluorescent properties, which make it an excellent probe for detecting metal ions. Additionally, its ability to exhibit various pharmacological activities makes it a useful compound for drug discovery research. However, one of the limitations of using Coumarin, 4-methylamino-3-nitro- is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on Coumarin, 4-methylamino-3-nitro-. One area of research is the development of new materials for optical and electronic devices. Additionally, further research is needed to fully understand the mechanism of action of Coumarin, 4-methylamino-3-nitro-. Furthermore, research is needed to investigate the potential use of Coumarin, 4-methylamino-3-nitro- in the treatment of various diseases such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, Coumarin, 4-methylamino-3-nitro- is a promising compound with various scientific research applications. Its fluorescent properties and ability to exhibit various pharmacological activities make it a useful compound for drug discovery research. However, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Synthesis Methods
Coumarin, 4-methylamino-3-nitro- can be synthesized using various methods. One of the most common methods is the reaction between 4-nitroaniline and 3-acetyl-4-hydroxy coumarin in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure Coumarin, 4-methylamino-3-nitro-.
Scientific Research Applications
Coumarin, 4-methylamino-3-nitro- has various scientific research applications. It is widely used as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It is also used in the synthesis of various pharmacologically active compounds such as anticoagulants, anti-inflammatory agents, and antimicrobial agents. Additionally, Coumarin, 4-methylamino-3-nitro- has been used in the development of new materials for optical and electronic devices.
properties
CAS RN |
50527-26-9 |
---|---|
Product Name |
Coumarin, 4-methylamino-3-nitro- |
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-(methylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C10H8N2O4/c1-11-8-6-4-2-3-5-7(6)16-10(13)9(8)12(14)15/h2-5,11H,1H3 |
InChI Key |
YEMWREDUHDSXOD-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Canonical SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Other CAS RN |
50527-26-9 |
Origin of Product |
United States |
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